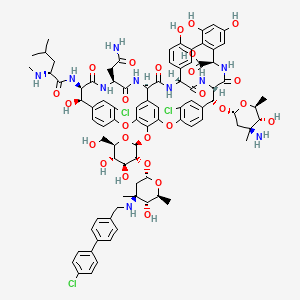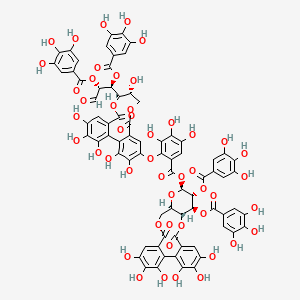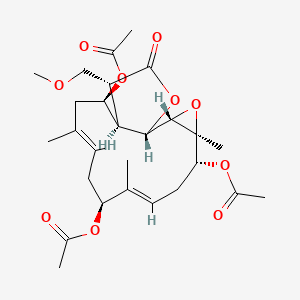![molecular formula C16H23IN2O4 B1257009 N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide CAS No. 131062-31-2](/img/structure/B1257009.png)
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide, also known as 18F-FPEB, is a radioligand used in positron emission tomography (PET) imaging. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders including addiction, anxiety, depression, and schizophrenia.
Mécanisme D'action
MGluR5 is a G-protein coupled receptor that is primarily located in the postsynaptic membrane of neurons. It plays a key role in the regulation of synaptic plasticity, which is important for learning and memory. Activation of mGluR5 leads to the activation of intracellular signaling pathways that modulate the activity of ion channels and other receptors. Antagonism of mGluR5 by N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide reduces the activity of these pathways, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide are primarily related to its interaction with mGluR5. PET imaging with N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide has shown that mGluR5 density is altered in several neurological disorders, including addiction, anxiety, depression, and schizophrenia. Antagonism of mGluR5 has been shown to reduce drug-seeking behavior in animal models of addiction and to improve symptoms in animal models of anxiety, depression, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide in lab experiments is its ability to non-invasively quantify mGluR5 density and distribution in the brain. This allows for the study of mGluR5 in live animals and humans without the need for invasive procedures. However, the main limitation of using N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide is its short half-life (110 minutes), which limits the time available for imaging and requires the use of a nearby cyclotron for the production of [18F]fluoride ion.
Orientations Futures
For the use of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide include the development of new mGluR5 antagonists with improved pharmacokinetic properties and the investigation of mGluR5 in other neurological disorders. Additionally, the use of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could provide a more comprehensive understanding of the role of mGluR5 in the brain.
Méthodes De Synthèse
The synthesis of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide involves the nucleophilic substitution of a protected iodo precursor with [18F]fluoride ion. The precursor is prepared by the reaction of 2-hydroxy-3-methoxy-5,6-dimethylbenzaldehyde with N-ethyl-2-pyrrolidinone, followed by protection of the hydroxyl group with a trimethylsilyl (TMS) group and iodination. The TMS group is then removed by treatment with tetrabutylammonium fluoride (TBAF) to yield the final product.
Applications De Recherche Scientifique
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide has been used in several preclinical and clinical studies to investigate the role of mGluR5 in neurological disorders. PET imaging with N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide allows for the non-invasive quantification of mGluR5 density and distribution in the brain. This information can be used to understand the pathophysiology of various disorders and to develop new treatments.
Propriétés
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJGKGPGPACEQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927058 |
Source


|
| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide | |
CAS RN |
131062-31-2 |
Source


|
| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B1256931.png)







![3-[4-[2-(2-Fluorophenyl)ethylamino]-3-nitrophenyl]-3-[[2-(1-naphthalenyl)-1-oxoethyl]amino]propanamide](/img/structure/B1256949.png)
![(3S)-3-[(2S)-2-Amino-3-hydroxybutyl]pyrrolidin-2-one](/img/structure/B1256950.png)

